1lambda6-Thieno[3,2-c]pyridine-1,1-dione
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Overview
Description
1lambda6-Thieno[3,2-c]pyridine-1,1-dione is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . Another approach includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which upon heating in formic acid, afford the desired thieno[3,2-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1lambda6-Thieno[3,2-c]pyridine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure.
Scientific Research Applications
1lambda6-Thieno[3,2-c]pyridine-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . In organic electronics, the compound’s ability to form π-conjugated systems and hydrogen bonds contributes to its semiconducting properties .
Comparison with Similar Compounds
Similar Compounds
2H,3H,5H-1lambda6-Thieno[2,3-c]pyrrole-1,1-dione: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
Thieno[3,2-d]pyrimidine: Another related compound with a pyrimidine ring fused to a thiophene ring.
Uniqueness
1lambda6-Thieno[3,2-c]pyridine-1,1-dione is unique due to its specific ring fusion and the presence of a sulfone group, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and as a scaffold for drug discovery.
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine 1,1-dioxide |
InChI |
InChI=1S/C7H5NO2S/c9-11(10)4-2-6-5-8-3-1-7(6)11/h1-5H |
InChI Key |
FAIRLQKJUJARET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1S(=O)(=O)C=C2 |
Origin of Product |
United States |
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